1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl and 3-methyl groups in the structure enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- typically involves the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media such as trifluoroacetic or formic acid . The initial azomethine derivatives undergo cyclization similar to the Pictet–Spengler condensation to form the intermediate 4,5-dihydroisoquinolines, which readily dehydrogenate to give the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions at the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinolines, dihydro derivatives, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins.
Anti-inflammatory Activity: It inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-g]isoquinolines: These compounds also exhibit kinase inhibitory activity and have been studied for their potential therapeutic applications.
Pyrazolo[4,3-c]quinolines: Known for their anti-inflammatory properties and inhibition of nitric oxide production.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which enhances its chemical properties and biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its potent kinase inhibitory activity, making it a valuable compound for drug development.
Properties
CAS No. |
645417-74-9 |
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Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)14-7-5-4-6-13(14)18(20-17)12-8-9-15(23-2)16(10-12)24-3/h4-10H,1-3H3,(H,21,22) |
InChI Key |
ZGHXLEXYKVUUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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